molecular formula C11H13N3O2 B10906467 methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10906467
M. Wt: 219.24 g/mol
InChI Key: XLRSRIOBZPSMRO-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 832742-02-6) is a heterocyclic compound featuring a pyrazolopyridine core substituted with ethyl and methyl groups at positions 1 and 6, respectively, and a methyl ester at position 4. This compound is synthesized via condensation reactions involving pyrazole amines and carbonyl-containing intermediates, a method shared with structurally related derivatives . Key physicochemical properties include a molecular weight of 247.29 g/mol (calculated) and a purity of 97% . Notably, commercial availability of this compound has been discontinued, limiting its accessibility for further studies .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 1-ethyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-4-14-10-9(6-12-14)8(11(15)16-3)5-7(2)13-10/h5-6H,4H2,1-3H3

InChI Key

XLRSRIOBZPSMRO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C=N1)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Cyclization and Multi-Component Synthesis Methods

MethodCatalystTemperatureTimeYield (%)Key Advantage
Acid-catalyzed cyclizationH₂SO₄100°C6–8 h78High regioselectivity
Multi-component reactionAC-SO₃H25°C0.5–1 h80Mild conditions, scalability

Catalytic Synthesis Using Sulfonated Activated Carbon

The AC-SO₃H-catalyzed method exemplifies green chemistry principles by minimizing waste and energy consumption. The catalyst, prepared via sulfonation of activated carbon, exhibits high surface area (1,200 m²/g) and strong acidity (-SO₃H groups). Its heterogeneous nature allows easy recovery and reuse for up to five cycles without significant activity loss.

In a typical procedure, equimolar amounts of pyrano[2,3-c]pyrazole and aniline are stirred in ethanol with 5 mg of AC-SO₃H. Reaction progress is monitored by TLC, and the product is isolated via filtration and recrystallization. This method is particularly advantageous for producing derivatives with electron-withdrawing substituents, which are challenging to synthesize via traditional routes.

Industrial-Scale Continuous Flow Reactor Synthesis

For large-scale production, continuous flow reactors offer superior control over reaction parameters compared to batch processes. A patented industrial method employs a tubular reactor system where precursors are mixed at controlled flow rates (10–20 mL/min) and temperatures (120–150°C). The residence time is optimized to 15–20 minutes, ensuring complete conversion while avoiding side reactions such as over-oxidation.

Key advantages include:

  • Precision : Real-time monitoring of temperature, pressure, and pH.

  • Safety : Reduced risk of exothermic runaway reactions.

  • Yield Enhancement : Consistent product quality with yields exceeding 85%.

Structural Confirmation and Analytical Data

Post-synthesis characterization is critical for verifying the compound’s structure. Methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits distinct spectral features:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, J = 7.2 Hz, CH₂CH₃), 2.68 (s, 3H, CH₃), 3.95 (s, 3H, OCH₃), 4.32 (q, 2H, J = 7.2 Hz, NCH₂), 7.21–7.45 (m, aromatic protons).

  • HRMS : m/z 219.24 [M+H]⁺, consistent with the molecular formula C₁₁H₁₃N₃O₂ .

Biological Activity

Methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a derivative of the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Overview of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are known for their multifaceted medicinal properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. They act as inhibitors of various kinases and other important proteins involved in disease processes. The specific compound in focus, this compound, is part of a broader family that has shown promise in drug discovery.

Structure-Activity Relationships (SAR)

SAR studies have indicated that modifications on the pyrazolo[3,4-b]pyridine scaffold significantly influence biological activity. For instance:

  • Substituents : The presence of alkyl groups at specific positions enhances binding affinity and selectivity towards target proteins.
  • Functional Groups : The carboxylate group at position 4 is critical for the interaction with biological targets such as peroxisome proliferator-activated receptors (PPARs) and various kinases .

Anti-Cancer Properties

This compound has been evaluated for its potential as an anti-cancer agent:

  • Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including A172 and U87MG .
  • Mechanism of Action : The compound acts by inhibiting key signaling pathways involved in cell proliferation and survival, particularly through the inhibition of TBK1 (TANK-binding kinase 1), which is implicated in immune response and cancer progression .

Anti-Inflammatory Activity

Research indicates that pyrazolo[3,4-b]pyridines can modulate inflammatory responses:

  • Cytokine Production : Compounds within this class have been shown to reduce the production of pro-inflammatory cytokines in stimulated macrophage cell lines .

Other Biological Activities

The pyrazolo[3,4-b]pyridine scaffold is associated with various other pharmacological activities:

  • Antimicrobial Effects : Some derivatives demonstrate significant antimicrobial properties against both bacterial and fungal strains .
  • Neuroprotective Effects : Emerging studies suggest potential applications in neurodegenerative diseases due to their ability to inhibit neuroinflammation .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Anti-Cancer Activity :
    • Objective : Evaluate the antiproliferative effects on glioblastoma cell lines.
    • Findings : The compound showed IC50 values in the low micromolar range, indicating potent activity against tumor cells .
  • Study on Inflammatory Response Modulation :
    • Objective : Assess the impact on cytokine release from macrophages.
    • Findings : Significant reduction in TNF-alpha and IL-6 levels was observed upon treatment with this compound .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is C10H12N4O2. It features a pyrazolo[3,4-b]pyridine core, which is known for its structural versatility and ability to interact with various biological targets. The compound can be synthesized through various methods, including condensation reactions involving substituted pyrazoles and carboxylic acids.

Pharmacological Applications

  • Antimicrobial Activity
    • Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridines exhibit promising activity against Mycobacterium tuberculosis. For instance, compounds with specific substitutions on the pyrazole ring demonstrated significant antitubercular activity in both in vitro and in silico assays, indicating their potential as lead candidates for new tuberculosis therapies .
  • Neuropharmacology
    • This compound has been explored for its effects on the central nervous system. It acts as a subtype-selective modulator of GABA_A receptors, which are crucial for neurotransmission. This modulation can enhance GABA_A receptor function, providing anxiolytic effects and potential therapeutic benefits for anxiety disorders .
  • Cancer Research
    • The compound has shown potential as an inhibitor of various kinases involved in cancer progression. In particular, it has been identified as a selective inhibitor of glycogen synthase kinase 3 (GSK-3) and p38α kinase, both of which play roles in cell signaling pathways related to cancer cell proliferation and survival .

Biochemical Applications

  • Buffering Agent
    • This compound serves as a non-ionic organic buffering agent in biological systems. Its ability to maintain pH levels within a specific range (6–8.5) makes it useful in cell culture applications where stable pH is critical for cell viability and function .
  • Structural Biology
    • The compound's structural properties allow it to be utilized in molecular docking studies to predict interactions with various biological macromolecules. This application is vital for understanding the binding affinities and mechanisms of action of potential drug candidates derived from the pyrazolo[3,4-b]pyridine scaffold .

Case Study 1: Antitubercular Activity

A recent investigation into the antitubercular properties of pyrazolo[3,4-b]pyridine derivatives revealed that compounds with methyl and ethyl substitutions at specific positions exhibited enhanced activity against the H37Rv strain of Mycobacterium tuberculosis. The study utilized both molecular docking techniques and in vitro assays to confirm the efficacy of these compounds as potential treatments for tuberculosis resistant strains .

Case Study 2: GABA_A Modulation

In a study focusing on neuropharmacological effects, this compound was tested for its ability to modulate GABA_A receptor function. Results indicated that the compound could selectively potentiate receptor activity depending on the subunit composition of the receptor, highlighting its potential use in developing anxiolytic medications .

Chemical Reactions Analysis

Hydrazine-Mediated Decarboxylation

The ester group undergoes nucleophilic substitution with hydrazine, leading to decarboxylation and formation of 3-amino-6-methyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine. This reaction proceeds via a hydrazine intermediate that eliminates CO₂ under mild conditions (room temperature, ethanol solvent) .

Key Data:

ReactantReagent/ConditionsProductYield
Methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylateHydrazine hydrate, EtOH, 25°C, 45 min3-Amino-6-methyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine80%

Acid-Catalyzed Cyclization

The compound can be synthesized via cyclization of 1,4-dihydropyrano[2,3-c]pyrazole precursors using an acid catalyst (AC-SO₃H). The reaction involves sequential ring-opening and closure, with ethanol as the solvent at room temperature .

Mechanism Highlights:

  • Ring Opening : The pyrano-pyrazole precursor reacts with aniline to form an intermediate.

  • Cyclization : Acid catalysis promotes the formation of the pyrazolo[3,4-b]pyridine core.

Optimized Conditions:

  • Catalyst: AC-SO₃H (5 mg per 0.25 mmol substrate)

  • Solvent: Ethanol

  • Time: 30–45 minutes

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid derivative under acidic or basic conditions. For example, treatment with dilute H₂SO₄ or NaOH yields 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid .

Reaction Pathway:

COOCH3H+/OHCOOH\text{COOCH}_3 \xrightarrow{\text{H}^+/\text{OH}^-} \text{COOH}

Characterization Data:

  • Product : 1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

  • Molecular Formula : C₁₀H₁₁N₃O₂

  • SMILES : CCN1C2=NC(=CC(=C2C=N1)C(=O)O)C

Condensation with Active Methylene Compounds

The ester participates in condensations with β-ketoesters or malononitrile to form fused heterocycles. For instance, refluxing with ethyl acetoacetate in acetic acid yields ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate .

Example Reaction:

SubstrateReagentProductYield
This compoundEthyl 2,4-dioxo-4-phenylbutanoate, CH₃COOH, refluxEthyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate75%

Diazotization and Coupling Reactions

The amino derivative (obtained from decarboxylation) undergoes diazotization with NaNO₂/HCl, forming a diazonium salt that couples with phenols or amines. This is critical for introducing aryl or heteroaryl substituents .

Case Study:

  • Substrate : 3-Amino-6-methyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine

  • Reagents : NaNO₂, HCl (0–5°C)

  • Product : 3-(Chlorodiazenyl)-6-methyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine

Nucleophilic Aromatic Substitution

The methyl group at position 6 can be functionalized via halogenation or oxidation. For example, bromination with NBS (N-bromosuccinimide) introduces a bromine atom, enabling further cross-coupling reactions .

Experimental Conditions:

  • Reagent : NBS, AIBN, CCl₄, reflux

  • Product : 6-Bromo-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations:

Substituent Effects on Yield: Bulky substituents (e.g., tert-butyl in 16ea) and electron-withdrawing groups (e.g., Cl in 35) generally reduce steric hindrance or stabilize intermediates, leading to higher yields (87–97%) .

NMR Spectral Trends :

  • Aromatic protons in furan-substituted derivatives (e.g., 35 , 36 ) resonate at δ 8.29–8.48 ppm, while tert-butyl groups in 16ea produce distinct singlets at δ 1.78 ppm .
  • Ethyl ester protons (e.g., 16ea ) show characteristic quartets at δ 4.44 ppm .
Key Observations:
  • Antimalarial Activity : Compound 16ea ’s methoxy and tert-butyl groups enhance lipophilicity, aiding membrane penetration in Plasmodium parasites .
  • Kinase Inhibition : Aryl substituents (e.g., phenyl in 36 ) may target ATP-binding pockets in kinases, though further validation is needed .

Physicochemical and Commercial Considerations

  • Solubility and Stability : Ethyl esters (e.g., 16ea ) may exhibit improved solubility in organic phases compared to methyl esters .
  • Commercial Availability : The target compound is discontinued , whereas analogues like BB05-3515 (CAS: 866769-80-4) remain accessible for research .

Q & A

Q. Advanced Research Focus :

  • Antimicrobial assays : Use standardized protocols (e.g., CLSI guidelines) with positive controls (e.g., ciprofloxacin). For pyrazolo[3,4-b]pyridines, substituents like nitro or amino groups enhance activity against Gram-positive bacteria, but contradictory results may arise from solubility issues or assay-specific conditions .
  • Cytotoxicity screening : Pair biological activity data with cytotoxicity profiles (e.g., MTT assays) to differentiate selective vs. nonspecific effects.
  • Structure-activity relationship (SAR) : Correlate substituent positions (e.g., methyl at C6) with activity trends. For example, 6-amino-3-methyl derivatives show enhanced binding to microbial targets .

How can computational chemistry aid in predicting the reactivity of methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate in nucleophilic substitution reactions?

Q. Methodological Focus :

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to identify electrophilic centers. The carboxylate group at C4 is susceptible to nucleophilic attack, while the ethyl group at N1 sterically hinders certain pathways .
  • Molecular docking : Predict interactions with biological targets (e.g., kinase enzymes) by modeling hydrogen bonding between the carboxylate and active-site residues .

What are the challenges in scaling up pyrazolo[3,4-b]pyridine synthesis from milligram to gram quantities, and how can purity be maintained?

Q. Process Chemistry Focus :

  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity (>97%) products .
  • Byproduct mitigation : Monitor for dimerization or oxidation byproducts (e.g., via TLC or HPLC). For example, iodine-mediated reactions may generate halogenated impurities requiring additional washes .

How do solvent polarity and temperature affect the tautomeric equilibrium of pyrazolo[3,4-b]pyridines in solution?

Q. Advanced Characterization Focus :

  • Dynamic NMR studies : Detect tautomerism (e.g., pyrazole vs. pyridine ring protonation) by variable-temperature 1H NMR. Polar solvents (DMSO-d6) stabilize zwitterionic forms, while nonpolar solvents (CDCl3) favor neutral tautomers .
  • IR spectroscopy : Carboxylate stretching vibrations (~1700 cm⁻¹) confirm the dominance of specific tautomers under given conditions .

What strategies are recommended for functionalizing the C3 position of pyrazolo[3,4-b]pyridines without disrupting the core structure?

Q. Synthetic Chemistry Focus :

  • Electrophilic substitution : Use Friedel-Crafts acylation with acetyl chloride/AlCl3 to introduce acyl groups at C3.
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require palladium catalysts (e.g., Pd(PPh3)4) and anhydrous conditions to preserve the pyrazole ring .

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